Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

Descripción

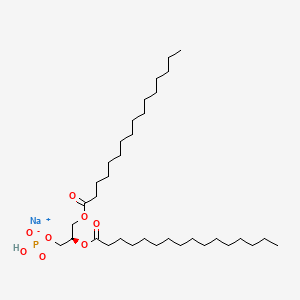

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate (CAS 200880-41-7) is a synthetic phospholipid characterized by a glycerol backbone esterified with two palmitoyl (C16:0) fatty acid chains at the sn-1 and sn-2 positions. The sn-3 position is linked to a phosphate group bound to a 2,3-dihydroxypropyl moiety, forming a phosphatidylglycerol (PG) derivative . Its stereospecific (R)-configuration and sodium counterion enhance solubility in aqueous environments, making it suitable for biomedical applications.

This compound is structurally analogous to bacterial membrane lipids and exhibits immunostimulatory properties, particularly as a Toll-like receptor 2 (TLR2) agonist. It has been explored in vaccine adjuvants and immunology research due to its ability to activate innate immune responses .

Propiedades

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBWFDPPCSTUSZ-MGDILKBHSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68NaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937581 | |

| Record name | Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169051-60-9 | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phosphate, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169051609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOSODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB9252N8GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Stepwise Esterification-Phosphorylation Approach

The most widely reported method involves sequential esterification of glycerol followed by phosphorylation (Figure 1).

Glycerol Backbone Preparation

Racemic glycerol is resolved using enzymatic or chiral auxiliary methods to isolate the (R)-enantiomer. For example, lipase-catalyzed kinetic resolution achieves >98% enantiomeric excess (ee) in some protocols.

Palmitoylation

The (R)-glycerol is subjected to esterification with palmitoyl chloride under controlled conditions:

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA).

Typical Reaction Conditions :

| Parameter | Value |

|---|---|

| Palmitoyl chloride molar ratio | 2.2 equivalents |

| Reaction time | 12–24 hours |

| Yield | 70–85% |

Excess palmitoyl chloride ensures complete di-esterification, though it necessitates careful quenching to prevent acyl migration.

Phosphorylation

The di-palmitoylated glycerol undergoes phosphorylation using phosphorus oxychloride (POCl₃) or cyclic phosphate precursors:

-

POCl₃ Method : Reacted at −20°C in anhydrous THF, followed by sodium bicarbonate quenching to form the sodium salt.

-

Cyclic Phosphates : Improved regioselectivity but require harsher conditions (e.g., 60°C in DMF).

Key Data :

| Phosphorylation Agent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|

| POCl₃ | −20°C | 65% | 92% |

| Cyclic phosphate | 60°C | 78% | 88% |

Solid-Phase Synthesis for Scalability

Solid-phase synthesis minimizes purification challenges by immobilizing intermediates on resin (Figure 2).

Resin Functionalization

Wang resin or 2-chlorotrityl chloride resin is loaded with Fmoc-protected glycerol derivatives. For example, Fmoc-Dhc(Pam₂)-OH serves as a key building block.

Sequential Palmitoylation

Palmitic acid is coupled using benzotriazole-activated reagents (e.g., PyBOP/HOBt), achieving near-quantitative yields per step.

On-Resin Phosphorylation

Phosphorylating agents like di-tert-butyl diethylphosphoramidite are used, followed by oxidation and cleavage with trifluoroacetic acid (TFA).

Advantages :

-

Purity : >95% by HPLC due to stepwise washing.

-

Scalability : Gram-scale production demonstrated in recent studies.

Optimization of Critical Parameters

Solvent Systems

Catalytic Additives

Temperature Control

-

Low temperatures (−20°C) : Suppress acyl migration during phosphorylation.

-

Room temperature : Acceptable for resin-bound intermediates due to restricted mobility.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

-

ESI-MS : [M−Na]⁻ ion at m/z 733.5 (calculated for C₃₈H₇₃O₁₀P⁻).

Chromatographic Purity

Industrial-Scale Considerations

Cost Efficiency

Análisis De Reacciones Químicas

4. Aplicaciones en la investigación científica

El 1,2-Dipalmitoil-sn-glicerol 3-fosfato (sodio) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en el estudio de la química de los lípidos y la dinámica de las membranas.

Industria: Se utiliza en la producción de emulsiones, geles y pomadas para mejorar su textura y eficacia.

Aplicaciones Científicas De Investigación

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) has a wide range of scientific research applications:

Chemistry: It is used in the study of lipid chemistry and membrane dynamics.

Mecanismo De Acción

El 1,2-Dipalmitoil-sn-glicerol 3-fosfato (sodio) ejerce sus efectos a través de su papel como lípido biológicamente activo. Puede estimular una amplia gama de respuestas en varios tipos de células, incluyendo:

Agregación plaquetaria: Promueve la aglutinación de las plaquetas, lo que es crucial para la coagulación de la sangre.

Contracción del músculo liso: Induce la contracción en las células del músculo liso, afectando al tono vascular y la presión arterial.

Quimiotaxis: Atrae las células inmunitarias a los lugares de infección o lesión.

Expresión de moléculas de adhesión: Aumenta la expresión de las moléculas que ayudan a las células a unirse entre sí y a la matriz extracelular.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Varied Acyl Chains or Head Groups

Sodium (R)-2,3-Bis(oleoyloxy)propyl Phosphate

- Structure : Substitution of palmitoyl (C16:0) with oleoyl (C18:1, unsaturated) chains.

- Limited data on immunostimulatory activity compared to the palmitoylated form .

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

- Structure : Choline head group instead of glycerol phosphate.

- Functional Impact : Lacks TLR2 agonist activity. Primarily a structural lipid in mammalian cell membranes and liposomal drug delivery systems .

Phosphatidylinositol 5-Phosphate (PIP2 diC8)

Immunostimulatory Lipopeptides and TLR Agonists

Pam2CSK4

- Structure : Synthetic diacylated lipopeptide with S-[2,3-bis(palmitoyloxy)-(R)-propyl]-cysteine linked to Ser-Lys3.

- Functional Impact: Potent TLR2/6 agonist with comparable palmitoyl "pharmacophore" to the target compound. Used as a reference agonist in immunology studies .

- Key Difference : Peptide moiety enhances receptor specificity and potency, whereas the target compound’s glycerol-phosphate head group may favor broader membrane interactions .

Pam3Cys

Bacterial Lipids and Natural Analogues

WS1279 Lipopeptides

- Structure : Natural lipopeptides from Streptomyces willmorei with a bis(palmitoyloxy)propyl-cysteine moiety and additional fatty acids.

- Functional Impact: Exhibit immunostimulatory activity but require complex biosynthetic pathways absent in synthetic analogs like the target compound .

Immunomodulatory Activity

- TLR2 Activation : The target compound’s palmitoyl groups are critical for TLR2 binding, mimicking bacterial lipopeptides. However, its activity is weaker than Pam2CSK4 due to the absence of a peptide backbone .

- Adjuvant Potential: In murine models, it enhances antigen-specific antibody responses when co-administered with vaccines, though less effectively than Pam2CSK4 .

Biophysical Properties

- Membrane Integration : The sodium salt form improves solubility for in vitro studies, while the palmitoyl chains enable stable integration into lipid bilayers, akin to DPPG (dipalmitoyl phosphatidylglycerol) .

- Comparison with DPPG : Both compounds share a dipalmitoyl-PG structure, but DPPG is primarily used in lung surfactant formulations, whereas the target compound is tailored for immune activation .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Actividad Biológica

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate (SPPP) is a phospholipid compound characterized by its unique amphiphilic structure, which includes two palmitoyl fatty acid chains attached to a glycerol backbone and a phosphate group. This compound has garnered attention for its potential applications in drug delivery systems, membrane studies, and immunological responses. This article delves into the biological activity of SPPP, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

Structure and Properties

SPPP's molecular formula is , with a molecular weight of 670.87 g/mol. Its amphiphilic nature allows it to interact favorably with both hydrophilic and hydrophobic environments, making it a versatile component in various biochemical applications .

The biological activity of SPPP is closely linked to its role as a phospholipid. Key mechanisms include:

- Membrane Integration : SPPP integrates into lipid bilayers, affecting membrane fluidity and permeability. This integration influences cellular processes such as signal transduction and membrane fusion .

- Drug Delivery : Due to its ability to form liposomes and other nanocarriers, SPPP is investigated for enhancing the delivery of therapeutic agents .

- Immunological Responses : Research indicates that SPPP can act as a Toll-like receptor (TLR) agonist, stimulating immune responses without inducing significant pro-inflammatory activity .

Applications in Research and Medicine

SPPP has several notable applications:

- Drug Delivery Systems : Its structural properties make it an ideal candidate for formulating liposomal drug delivery systems that can improve the bioavailability of poorly soluble drugs .

- Cell Membrane Studies : SPPP serves as a model compound for studying phospholipid behavior, interactions, and the dynamics of cell membranes .

- Vaccine Development : As a TLR agonist, SPPP has potential use in vaccine adjuvants, enhancing immune responses without excessive inflammation .

1. Drug Delivery Efficacy

A study demonstrated that liposomes formulated with SPPP significantly improved the delivery efficiency of anticancer drugs compared to traditional formulations. The enhanced permeability allowed for increased accumulation of the drug in tumor tissues while minimizing systemic toxicity.

2. Immunological Response Modulation

Research on SPPP's role as a TLR2 agonist showed that it could induce CD11b upregulation and p38 MAPK phosphorylation in human neutrophils without triggering high levels of pro-inflammatory cytokines. This property suggests its potential as a safer alternative for vaccine adjuvants .

Comparative Analysis of Phospholipids

| Property | This compound | Other Common Phospholipids |

|---|---|---|

| Amphiphilicity | High | Moderate to High |

| Drug Delivery Potential | Excellent | Variable |

| Immunological Activity | TLR2 Agonist | Varies by type |

| Membrane Fluidity Influence | Significant | Moderate |

Q & A

Q. How can Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate be synthesized and purified for laboratory use?

Synthesis typically involves esterification of glycerol derivatives with palmitoyl chloride, followed by phosphorylation and sodium salt formation. Purification methods include column chromatography (silica gel or reverse-phase) and solvent recrystallization in chloroform or methanol. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the phosphate group and strict temperature control (-20°C storage post-synthesis to avoid degradation) . Isotope-labeled analogs (e.g., deuterated palmitoyl chains) require specialized protocols, such as deuterated fatty acid precursors and controlled hydrogenation steps .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- HPLC-MS : Validates purity and detects trace impurities (e.g., unreacted fatty acids).

- NMR Spectroscopy : Confirms stereochemistry (e.g., (R)-configuration at the glycerol backbone) and acyl chain integration.

- FT-IR : Identifies functional groups (C=O at ~1730 cm⁻¹ for ester bonds, P-O stretching at ~1250 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using chloroform:methanol:water (65:25:4) as the mobile phase .

Q. What are the critical handling and storage protocols to ensure compound stability?

Store under inert gas (argon/nitrogen) at -20°C in airtight, light-protected containers to prevent oxidation and hydrolysis. Avoid prolonged exposure to humidity (>30% RH) and organic bases, which may deprotonate the phosphate group, altering solubility. For in vitro assays, dissolve in chloroform (20 mg/mL) and sonicate to ensure homogeneity before dilution in aqueous buffers .

Advanced Research Questions

Q. How does this compound interact with Toll-like receptors (TLRs) in immune signaling pathways?

Structurally analogous compounds (e.g., Pam3CSK4) activate TLR2/6 heterodimers via their acylated glycerol phosphate motifs. This compound may mimic pathogen-associated molecular patterns (PAMPs), inducing NF-κB signaling. Experimental validation requires TLR-transfected HEK293 cells or bone marrow-derived macrophages from TLR-knockout models (e.g., Tlr4⁻/⁻ or Tlr2⁻/⁻ mice). Competitive binding assays with radiolabeled ligands can quantify receptor affinity .

Q. What role does stereochemistry play in its function as a liposome component for drug delivery?

The (R)-configuration at the glycerol backbone enhances membrane asymmetry and stability in lipid bilayers. Comparative studies with (S)-isomers show differences in phase transition temperatures and encapsulation efficiency for hydrophobic drugs. Surface plasmon resonance (SPR) can assess interactions with serum proteins (e.g., albumin), which influence circulation half-life . For targeted delivery, incorporate pH-sensitive ligands (e.g., PEGylated peptides) into the liposomal formulation .

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Contradictory cytotoxicity results often arise from variations in:

- Solvent residues : Residual chloroform or DMSO must be <0.1% (validated via GC-MS).

- Cell membrane composition : Use lipid raft-disrupted cells (e.g., methyl-β-cyclodextrin-treated) to isolate compound-specific effects.

- Assay interference : Phosphatidylcholine-based colorimetric assays (e.g., Abcam kits) may cross-react; confirm results with LC-MS/MS quantification .

Methodological Considerations

- Contradiction Management : When TLR activation data conflict with literature, validate using orthogonal assays (e.g., ELISA for TNF-α vs. luciferase-based NF-κB reporters) .

- Data Reproducibility : Standardize lipid hydration protocols (e.g., extrusion through 100 nm polycarbonate membranes 11 times at 60°C) to ensure uniform vesicle size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.